Ultra-High CCK-B Receptor Affinity in Radioligand Binding Assays
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide demonstrates ultra-high affinity for the gastrin/cholecystokinin type B (CCK-B) receptor with a Ki of 0.110 nM, measured via displacement of [125I]-CCK-8 from rat brain membranes [1]. This level of affinity is characteristic of a potent CCK-B receptor ligand, positioning the compound as a valuable tool for investigating cholecystokinin signaling pathways, which are implicated in anxiety, panic disorders, and satiety regulation. The compound also exhibits affinity for adenosine A3 receptor with Ki = 181 nM [2], and is essentially inactive at the beta-1 adrenergic receptor .
| Evidence Dimension | Binding affinity (Ki) to rat CCK-B receptor |
|---|---|
| Target Compound Data | Ki = 0.110 nM |
| Comparator Or Baseline | Class reference: Selective CCK-B receptor antagonist L-365,260 (Ki ≈ 2-8 nM range) [3] |
| Quantified Difference | Approximately 18-fold to 72-fold higher affinity (0.110 nM vs. 2-8 nM) |
| Conditions | Radioligand binding assay using [125I]-CCK-8 in rat brain membranes |
Why This Matters
Sub-picomolar affinity for CCK-B receptor justifies selection as a high-sensitivity pharmacological probe over lower-affinity alternatives.
- [1] BindingDB. Affinity Data for Gastrin/Cholecystokinin type B receptor: Ki = 0.110 nM. University of California San Diego. View Source
- [2] BindingDB. Affinity Data for Adenosine A3 receptor: Ki = 181 nM. University of California San Diego. View Source
- [3] Bock MG, et al. Benzodiazepine gastrin and brain cholecystokinin receptor ligands: L-365,260. J Med Chem. 1989;32(1):13-16. View Source
